molecular formula C7H13NS B8710204 3-tert-butylsulfanyl-propionitrile CAS No. 40620-07-3

3-tert-butylsulfanyl-propionitrile

Cat. No.: B8710204
CAS No.: 40620-07-3
M. Wt: 143.25 g/mol
InChI Key: YLNIFVGCOVTOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butylsulfanyl-propionitrile is an organic compound with the molecular formula C7H13NS. It is characterized by the presence of a tert-butylsulfanyl group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylsulfanyl-propionitrile typically involves the reaction of tert-butylthiol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the nitrile group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-tert-butylsulfanyl-propionitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-tert-butylsulfanyl-propionitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylsulfanyl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)propanenitrile
  • 3-(Ethylsulfanyl)propanenitrile
  • 3-(Isopropylsulfanyl)propanenitrile

Uniqueness

3-tert-butylsulfanyl-propionitrile is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This makes it distinct from other similar compounds with smaller alkyl groups, providing different chemical and biological properties.

Properties

CAS No.

40620-07-3

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

3-tert-butylsulfanylpropanenitrile

InChI

InChI=1S/C7H13NS/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3

InChI Key

YLNIFVGCOVTOII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

β-(2-Methyl-2-propylmercapto)propionitrile was prepared according to the procedure of Example 1 using 2-methyl-2-propanethiol according to the procedure of Example 1 using 2-methyl-2-propanethiol (25.0 g; 0.28 moles), acrylonitrile (14.9 g; 0.28 moles) and sodium methoxide (0.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Four

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